4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide
Description
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide is a sulfonamide-based small molecule featuring a benzothiazole-piperidine scaffold linked to a cyclohexylcarboxamide moiety via a sulfonyl group. The benzothiazole ring is a well-characterized pharmacophore known for its role in modulating biological activity, particularly in kinase inhibition and receptor binding . The compound’s structural complexity arises from the integration of a piperidine ring (providing conformational flexibility), a sulfonyl bridge (enhancing solubility and hydrogen-bonding capacity), and a cyclohexyl group (contributing to lipophilicity and steric bulk).
Properties
CAS No. |
606083-25-4 |
|---|---|
Molecular Formula |
C25H29N3O3S2 |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclohexylbenzamide |
InChI |
InChI=1S/C25H29N3O3S2/c29-24(26-20-6-2-1-3-7-20)18-10-12-21(13-11-18)33(30,31)28-16-14-19(15-17-28)25-27-22-8-4-5-9-23(22)32-25/h4-5,8-13,19-20H,1-3,6-7,14-17H2,(H,26,29) |
InChI Key |
NDZASXGIJRKLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Piperidine Ring Formation: The piperidine ring is often synthesized from piperidine derivatives through various organic reactions.
Final Coupling: The final step involves coupling the benzothiazole and piperidine intermediates with N-cyclohexylbenzamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, methanol, chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anti-inflammatory agent.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N-(2-Methylcyclohexyl) Derivative ()
A closely related analog, 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzenesulfonamide, differs only by the addition of a methyl group on the cyclohexyl ring. Such substitutions are common in medicinal chemistry to optimize pharmacokinetic profiles .
Bromo-Substituted Benzodiazolone Analog ()
The compound 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide replaces the benzothiazole with a brominated benzodiazolone group. The benzodiazolone introduces additional hydrogen-bonding sites (amide and ketone groups), which may alter target affinity. Its HRMS data (m/z 449.0142) confirms a lower molecular weight (449.01 vs. ~507 for the target compound), reflecting the absence of the sulfonylbenzamide moiety .
Analogs with Heterocyclic Core Modifications
Triazolo-Pyridine and Pyrazolyl Derivatives ()
European Patent EP 3 532 474 B1 discloses compounds such as 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(1-methylpiperidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide. These analogs retain the cyclohexyl and piperidine motifs but replace benzothiazole with triazolo-pyridine or pyrazolyl groups. Such modifications likely aim to enhance selectivity for specific enzymatic targets (e.g., kinases or GPCRs) or improve metabolic stability .
Comparative Physicochemical and Spectral Data
Implications for Drug Design
- Benzothiazole vs. Benzodiazolone : The benzothiazole’s sulfur atom may engage in hydrophobic interactions, whereas benzodiazolone’s carbonyl group could form hydrogen bonds, influencing target selectivity.
- Cyclohexyl Modifications : The 2-methylcyclohexyl group () may reduce CYP-mediated metabolism compared to the unsubstituted cyclohexyl group .
- Heterocyclic Diversity : Triazolo-pyridine derivatives () exemplify efforts to balance potency and pharmacokinetics through core scaffold diversification .
Biological Activity
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features several distinctive structural elements:
- Benzothiazole Ring : Known for its biological activity, this moiety often contributes to antimicrobial and anticancer properties.
- Piperidine Ring : Associated with various pharmacological effects including anesthetic and antidiabetic activities.
- Sulfonamide Group : Enhances the compound's reactivity and biological efficacy.
| Property | Details |
|---|---|
| Molecular Formula | C25H29N3O3S2 |
| Molecular Weight | 483.7 g/mol |
| CAS Number | 606083-25-4 |
| IUPAC Name | 4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclohexylbenzamide |
Synthesis
The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide typically involves:
- Formation of the Benzothiazole Ring : Through the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones.
- Synthesis of the Piperidine Ring : Derived from piperidine derivatives via various organic reactions.
- Final Coupling Reaction : The benzothiazole and piperidine intermediates are coupled with N-cyclohexylbenzamide under controlled conditions.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and piperidine structures exhibit significant antimicrobial properties. The compound has shown strong activity against various bacterial strains including:
- Salmonella typhi
- Bacillus subtilis
In a study evaluating antibacterial activity, compounds similar to 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide demonstrated moderate to strong inhibition against these pathogens .
Enzyme Inhibition
The sulfonamide moiety is linked to enzyme inhibitory activities, particularly:
- Acetylcholinesterase (AChE) Inhibition : Important for neuropharmacological applications.
- Urease Inhibition : Relevant for treating infections caused by urease-producing bacteria.
The compound's derivatives have shown IC50 values indicating strong inhibitory effects against these enzymes .
Anticancer Potential
The combination of benzothiazole and piperidine groups is associated with anticancer properties. Studies have indicated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
The biological activity of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide can be attributed to its interaction with specific molecular targets:
- The compound may bind to active sites on enzymes or receptors, modulating their activity.
- It can influence various biochemical pathways involved in inflammation and cancer progression.
Study on Antimicrobial Efficacy
A recent study synthesized several derivatives of the target compound and assessed their antimicrobial efficacy. The results showed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the structure could enhance efficacy .
Evaluation of Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of similar compounds. Results indicated that some derivatives had IC50 values below 5 µM for AChE inhibition, demonstrating their potential as therapeutic agents in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
